3-Nitrostilbene
Description
Structure
3D Structure
Properties
CAS No. |
4714-26-5 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-nitro-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ |
InChI Key |
NJYCKJGNJMIWCQ-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitrostilbene and Its Derivatives
Classical Olefination Strategies
The Wittig reaction, discovered by Georg Wittig in 1954, stands as a cornerstone of alkene synthesis. adichemistry.comlibretexts.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com For the synthesis of 3-nitrostilbene, this typically involves the reaction of 3-nitrobenzaldehyde (B41214) with benzyltriphenylphosphonium (B107652) chloride in the presence of a base. prepchem.com This method is valued for its reliability and the regioselective formation of the C=C bond. rsc.org
Wittig Reaction Protocols for Stilbene (B7821643) Synthesis
Mechanistic Considerations and Selectivity Control (E/Z Isomerization)
The mechanism of the Wittig reaction has been the subject of extensive study. rsc.org It is generally accepted to proceed through the nucleophilic attack of the ylide on the carbonyl carbon. masterorganicchemistry.com This initial step leads to the formation of a dipolar intermediate called a betaine (B1666868), which subsequently cyclizes to a four-membered ring intermediate, the oxaphosphetane. libretexts.orgyoutube.com The oxaphosphetane then decomposes in a syn-elimination fashion to yield the alkene and triphenylphosphine oxide. harvard.edu
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org
Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) are highly reactive and typically react under kinetic control. The formation of the oxaphosphetane is rapid and irreversible, leading predominantly to the (Z)-alkene. harvard.edu
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive. The initial addition to the carbonyl is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate. This results in the preferential formation of the (E)-alkene. wikipedia.org
Semi-stabilized ylides , such as the benzyl-substituted ylides used for stilbene synthesis, often provide poor selectivity, yielding mixtures of (E) and (Z) isomers. wikipedia.org
Several factors can be manipulated to control the E/Z selectivity, including the choice of solvent, the counterions present (lithium salts can influence the mechanism), and temperature. rsc.orgrsc.org For instance, in the synthesis of stilbene, the cis- to trans-isomer ratio was found to be approximately 2, largely independent of reactant concentrations and temperature under certain two-phase conditions. tandfonline.com
Application of Modified Wittig Reagents and Conditions
To overcome the selectivity issues, particularly with semi-stabilized ylides, several modifications to the Wittig reaction have been developed.
The Schlosser modification is a notable example used to favor the formation of (E)-alkenes from non-stabilized ylides. harvard.eduwikipedia.org This procedure involves treating the initial betaine intermediate with a strong base at low temperatures to form a β-oxido ylide, which then equilibrates to the more stable trans-alkoxide before protonation and elimination.
Furthermore, reaction conditions can be altered to improve yields and facilitate the reaction. The use of phase-transfer catalysis (PTC) has been successfully applied to the synthesis of nitrostilbenes, allowing for the reaction between a water-soluble base and an organic-soluble reactant. rsc.org A study on stilbene synthesis utilized a two-phase system of aqueous sodium hydroxide (B78521) and dichloromethane, demonstrating that the reaction rate can be influenced by factors such as agitation speed and reactant concentrations. tandfonline.com
Table 1: Examples of Wittig Reaction for Stilbene Synthesis
| Aldehyde | Wittig Reagent/Salt | Base/Conditions | Product | Isomer Ratio (E:Z) | Yield | Reference |
| 3-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | NaOH / Dichloromethane | This compound | Mixture | - | prepchem.comrsc.org |
| Benzaldehyde (B42025) | Benzyltriphenylphosphonium chloride | NaOH (aq) / CH₂Cl₂ | Stilbene | 1:2 | up to 95% | tandfonline.com |
| 4-Chlorobenzaldehyde | 3-Nitrobenzyltriphenylphosphonium bromide | NaOH / PTC | 4-Chloro-3'-nitrostilbene | - | - | rsc.org |
| Benzaldehyde | (EtO)₂P(O)CH₂Ph | NaH / THF | (E)-Stilbene | >95:5 | High | nih.govwikipedia.org |
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.orgslideshare.net These carbanions, generated by deprotonating a phosphonate (B1237965) ester with a base, react with aldehydes or ketones to form alkenes. wikipedia.org A key advantage of the HWE reaction is its exceptional (E)-selectivity for the synthesis of disubstituted alkenes. wikipedia.orgorganic-chemistry.org The other major benefit is that the byproduct is a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup, simplifying product purification. adichemistry.comwikipedia.org
The mechanism begins with the deprotonation of the phosphonate. wikipedia.org The resulting carbanion adds to the aldehyde, and the subsequent elimination of the phosphate (B84403) group typically proceeds through a pathway that favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org The reaction is particularly effective for preparing α,β-unsaturated esters, and has been applied to the synthesis of various stilbene derivatives. nih.govresearchgate.net For substrates sensitive to strong bases, milder conditions, such as using lithium chloride and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can be employed. wiley-vch.de
For the synthesis of (Z)-alkenes, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers. wikipedia.orgyoutube.com
Table 2: Horner-Wadsworth-Emmons Reaction Examples
| Aldehyde | Phosphonate Reagent | Base/Conditions | Product | Isomer Ratio (E:Z) | Yield | Reference |
| Benzaldehyde | Diethyl benzylphosphonate | NaH / THF | (E)-Stilbene | Predominantly E | High | juliethahn.com |
| Various Benzaldehydes | Triethyl phosphonoacetate | NaH | (E)-α,β-Unsaturated esters | Predominantly E | Good | wikipedia.org |
| Potassium 4-formylphenyltrifluoroborate | Diethyl (cyanomethyl)phosphonate | NaH / THF | (E)-4-(2-cyanovinyl)phenylboronic acid derivative | >99:1 | 74% | nih.gov |
| Electron-rich benzaldehyde | Electron-deficient phosphonate | - | Stilbene precursors | - | - | researchgate.net |
The Perkin reaction, first reported by William Henry Perkin in 1868, is an organic reaction used to synthesize α,β-unsaturated aromatic acids, most notably cinnamic acids. wikipedia.orgslideshare.net The classical reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid, which acts as a base catalyst. byjus.com
The mechanism involves the formation of a carbanion (enolate) from the anhydride, which then attacks the aldehyde. byjus.comlongdom.org While the direct product is a substituted cinnamic acid, the reaction can be adapted for stilbene synthesis. For example, reacting an aromatic aldehyde like 3-nitrobenzaldehyde with phenylacetic acid in the presence of a base (and often acetic anhydride) can produce an α-phenyl-3-nitrocinnamic acid. longdom.org Subsequent decarboxylation of this intermediate would yield this compound. This approach is a known route for the synthesis of the stilbene resveratrol (B1683913). wikipedia.orgbyjus.com
The McMurry reaction is a powerful method for the reductive coupling of two carbonyl compounds (aldehydes or ketones) to form an alkene, using a low-valent titanium reagent. wikipedia.orgchemeurope.com These reagents are typically generated in situ by reducing titanium(III) chloride or titanium(IV) chloride with a reducing agent such as a zinc-copper couple, lithium aluminum hydride, or magnesium. wikipedia.orgorganic-chemistry.org
The reaction mechanism is believed to involve single electron transfer (SET) from the low-valent titanium species to the carbonyl groups. wikipedia.org This generates radical intermediates that couple to form a pinacolate (a 1,2-diolate) complexed to titanium. The oxophilic titanium then promotes a second step, the deoxygenation of the pinacolate, to yield the final alkene. wikipedia.orgchemeurope.com
The McMurry reaction is particularly effective for the synthesis of symmetrical alkenes from a single aldehyde or ketone and is also a premier method for forming sterically hindered alkenes and macrocyclic rings. organicreactions.orgslideshare.net To synthesize an unsymmetrical stilbene like this compound, a cross-McMurry reaction between two different aldehydes (e.g., benzaldehyde and 3-nitrobenzaldehyde) is required. A significant challenge in cross-coupling is the potential formation of a statistical mixture of three products (two homocoupled and one cross-coupled). However, reasonable yields of the desired unsymmetrical alkene can often be achieved by using one of the carbonyl components in a significant excess. organicreactions.orguliege.be
Table 3: McMurry Coupling Reaction Examples
| Carbonyl Substrate(s) | Titanium Reagent / Reducing Agent | Product | Notes | Reference |
| Benzophenone | TiCl₃ / LiAlH₄ | Tetraphenylethylene | Symmetrical homocoupling | chemeurope.com |
| Retinal | TiCl₃ / LiAlH₄ | β-Carotene | Symmetrical homocoupling | chemeurope.com |
| Ketone A + Ketone B | LVT (Low-Valent Titanium) | Alkene A-A + Alkene B-B + Alkene A-B | Cross-coupling, often requires excess of one ketone | organic-chemistry.orgorganicreactions.org |
| Various ketones | TiCl₄ / Zn | Tri- and Tetra-arylethylenes | Used for synthesis of Tamoxifen analogues | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of stilbenes, offering high efficiency and functional group tolerance. liverpool.ac.uk These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the construction of C-C bonds. mdpi.com They typically involve the reaction of an organometallic reagent with an organic halide or pseudo-halide, facilitated by a palladium catalyst. nih.gov
Heck Reaction Pathways for C-C Bond Formation
The Mizoroki-Heck reaction is a powerful method for C-C bond formation, specifically through the vinylation of organic halides. beilstein-journals.org This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a Pd(0) catalyst and a base. beilstein-journals.orgnih.gov The generally accepted mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the stilbene product and regenerate the catalyst.
The synthesis of stilbene derivatives via the Heck reaction is a well-established protocol. For instance, (E)-stilbenes can be synthesized in good yields through a Mizoroki-Heck reaction between halogenated benzenes and styrenes. nih.gov The reaction conditions, including the choice of catalyst, base, solvent, and temperature, can be optimized to improve yields and selectivity. Recent advancements have focused on developing more "green" and efficient protocols, such as using microwave radiation to accelerate the reaction. nih.gov
| Catalyst System | Substrates | Key Findings | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Triethanolamine (B1662121) | Substituted Styrenes and Halogenated Benzenes | An economical synthesis of (E)-stilbenes where triethanolamine acts as ligand, solvent, and base. | nih.gov |
| Pd EnCat®40 | Aryl Bromides and Alkenes | A green protocol using a heterogeneous catalyst in ethanol (B145695) under microwave irradiation, demonstrating high efficiency. | nih.gov |
| Pd(OAc)₂ / PPh₃ | N-tosylhydrazone, norbornene, and aryl halide | A three-component reaction involving an intermolecular Heck-type process. | rsc.org |
| Palladium Catalyst | 3-bromoindazoles and olefins | A mechanochemical (ball-milling) approach that minimizes solvent use and can suppress dehalogenation side reactions. | beilstein-journals.org |
Suzuki-Miyaura Coupling in Stilbene Synthesis
The Suzuki-Miyaura reaction is one of the most versatile and widely used cross-coupling methods for constructing C-C bonds. nih.gov It involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. mdpi.comnih.gov Key advantages of the Suzuki-Miyaura reaction include its mild reaction conditions, the commercial availability and stability of organoboron reagents, and its high tolerance for a wide variety of functional groups. nih.gov
This reaction has been successfully applied to the synthesis of complex stilbene derivatives. For example, a novel bichalcone containing a stilbene-like core was synthesized efficiently using a microwave-assisted Suzuki-Miyaura coupling as the key step. mdpi.com The reaction conditions can be finely tuned, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), the base, and the solvent, to optimize the yield of the desired stilbene product. mdpi.comresearchgate.net Recent research has also explored the use of less conventional coupling partners, such as nitroarenes, as electrophiles in Suzuki-Miyaura reactions. mdpi.com
| Catalyst System | Substrates | Key Findings | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ / NaOH | Boronated Chalcone and Brominated Chalcone | Efficient synthesis of a novel bichalcone via microwave-assisted Suzuki coupling, highlighting the method's utility for complex molecules. | mdpi.com |
| Pd(OAc)₂ / PPh₃ | (E)-bromostilbene and Phenylboron Compounds | Demonstrated that aryl borate (B1201080) salts can be used in a base-free protocol, providing insight into the nature of the active boron species. | researchgate.net |
| Palladium / Ligands | Nitroarenes and Arylboronic acids | Investigated the use of nitroarenes as electrophilic partners, expanding the scope of the Suzuki-Miyaura reaction. | mdpi.com |
| Palladium Catalyst | Arenediazonium salts and Potassium vinyltrifluoroborate | Development of ultra-fast sequential Suzuki-Heck reactions for preparing symmetrical and unsymmetrical stilbenes within minutes. rsc.org | rsc.org |
Stille Coupling Methods
The Stille reaction provides another robust pathway for C-C bond formation, involving the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile. wikipedia.orgorganic-chemistry.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. libretexts.org The reaction is highly versatile, allowing for the coupling of various sp²-hybridized groups, including vinyl and aryl moieties, which is ideal for stilbene synthesis. wikipedia.orgwiley-vch.de
The general mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Despite its utility, a major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org The reaction can be used to couple vinyl stannanes with aryl halides or aryl stannanes with vinyl halides to produce the stilbene skeleton. wikipedia.org
| Catalyst | Coupling Partners | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Pd(0) complexes (e.g., Pd(PPh₃)₄) | Organostannane (R¹-SnR₃) and Organic Halide (R²-X) | High functional group tolerance; stable and accessible organotin reagents. libretexts.org | Toxicity of tin compounds; difficulty in removing tin byproducts. organic-chemistry.org | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Pd(OAc)₂/Dabco | Organotin and Aryl Halides | Efficient catalytic system for Stille cross-coupling. organic-chemistry.org | - | organic-chemistry.org |
Other Advanced Synthetic Routes
Beyond the canonical palladium-catalyzed cross-coupling reactions, other synthetic methodologies offer unique advantages for the synthesis of this compound and its derivatives.
Oxidative Coupling Methodologies
Oxidative coupling represents a more atom-economical approach to C-C bond formation, often involving the direct coupling of two C-H bonds. In the context of nitroaromatic compounds, plasmon-mediated photocatalysis has been shown to induce coupling reactions. For instance, studies on nitroaniline isomers have demonstrated that under specific conditions, such as exposure to air in the presence of a silver catalyst, oxidative coupling can occur to form azo compounds. acs.org While this example leads to an azobenzene (B91143) rather than a stilbene, it highlights the potential for oxidative pathways to couple nitro-substituted aromatic rings. The specific reaction route (oxidative vs. reductive coupling) can be strongly influenced by the reaction environment. acs.org
Stereoselective Synthesis of this compound Isomers
The double bond in stilbenes gives rise to (E) and (Z) geometric isomers, which can have different physical properties and biological activities. Therefore, controlling the stereochemical outcome of the synthesis is of significant importance.
Stereoselective synthesis aims to produce a single isomer preferentially. ethz.ch This can be achieved through various strategies:
Wittig Reaction : A classic method for alkene synthesis, the Wittig reaction between an aldehyde (like 3-nitrobenzaldehyde) and a phosphonium (B103445) ylide (like benzyltriphenylphosphonium chloride) can produce stilbenes. prepchem.comyoutube.com The stereoselectivity of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions to favor either the (Z)- or (E)-isomer.
Stereoselective Heck Reactions : While the Heck reaction often favors the thermodynamically more stable (E)-isomer, specific conditions or catalysts can be employed to influence the stereochemical outcome. nih.gov
Asymmetric Suzuki-Miyaura Coupling : Recent advancements have led to atroposelective Suzuki-Miyaura reactions for creating axially chiral biaryls, demonstrating the potential for high stereocontrol in these couplings. nih.gov While directly applied to axial chirality, these principles of using chiral ligands to control stereochemistry can be extended to the synthesis of specific geometric isomers of stilbenes.
Condensation Reactions : Stereoselective condensation reactions can also yield specific isomers. For example, the condensation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with substituted benzaldehydes was found to be stereoselective, preferentially forming the (E)-isomer. nih.gov The yield and stereoselectivity of such reactions can be influenced by the electronic nature of the substituents on the benzaldehyde. nih.gov
| Method | Reactants | Key Aspect | Typical Product | Reference |
|---|---|---|---|---|
| Wittig Reaction | Aldehyde and Phosphonium Ylide | Selectivity depends on ylide stability and reaction conditions. | Can be tuned for (E) or (Z) isomers. | prepchem.comyoutube.com |
| Heck Reaction | Aryl Halide and Alkene | Often favors the more stable (E)-isomer due to thermodynamic control. | (E)-Stilbene | nih.gov |
| Condensation Reaction | Benzodiazepine and Benzaldehyde Derivatives | Reaction mechanism favors the formation of the thermodynamic (E) product. | (E)-Isomer | nih.gov |
Multi-component Reactions Leading to Nitrostilbenes
Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This strategy minimizes waste, reduces reaction times, and simplifies purification processes compared to traditional multi-step syntheses. While direct, single-step multi-component reactions specifically targeting this compound are not extensively documented, the principles of MCRs can be applied through domino or sequential one-pot strategies that combine well-established transformations. These approaches leverage the sequential formation of intermediates that react in situ to yield the final stilbene scaffold.
A plausible and efficient multi-component strategy for the synthesis of this compound and its derivatives involves a one-pot combination of a condensation reaction followed by a palladium-catalyzed Heck coupling. This approach is analogous to patented methods developed for the synthesis of other functionalized stilbenes, such as hydroxy-substituted derivatives google.com.
The reaction sequence can be envisioned as a three-component process utilizing:
An aryl aldehyde (e.g., 3-nitrobenzaldehyde).
An active methylene (B1212753) compound (e.g., malonic acid).
An aryl halide.
A representative reaction scheme is as follows:
Step 1: In situ formation of 3-nitrostyrene (B1585535) via Knoevenagel-Doebner Condensation and Decarboxylation
Step 2: In situ Heck Coupling to form this compound Derivative
The efficiency of this one-pot process hinges on the careful selection of a catalyst system that is compatible with all components and intermediates. Palladium complexes, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are highly effective for the Heck coupling step and can tolerate a wide range of functional groups, making them suitable for this type of domino reaction um.edu.myuliege.be. The presence of a phosphine (B1218219) ligand, like triphenylphosphine (PPh₃), is often required to stabilize the palladium catalyst. A base is also essential for both the initial condensation and the final step of the Heck catalytic cycle organic-chemistry.org.
The scope of this methodology can be expanded by varying the aryl halide component, allowing for the synthesis of a diverse library of asymmetrically substituted this compound derivatives. The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to maximize the yield of the desired E-stilbene isomer, which is generally the thermodynamically more stable product of Heck reactions organic-chemistry.org.
Below is a table summarizing the components and their roles in this proposed multi-component synthesis of a this compound derivative.
| Component | Role | Example |
| Aryl Aldehyde | Provides one of the aromatic rings and the aldehyde functionality for the initial condensation. | 3-Nitrobenzaldehyde |
| Active Methylene Compound | Reacts with the aldehyde to form the vinyl intermediate after condensation and decarboxylation. | Malonic Acid |
| Aryl Halide | Provides the second aromatic ring for the stilbene scaffold via Heck coupling. | Iodobenzene |
| Catalyst | Facilitates the C-C bond formation in the Heck coupling step. | Palladium(II) Acetate |
| Ligand | Stabilizes the palladium catalyst and influences its reactivity. | Triphenylphosphine |
| Base | Promotes both the initial condensation and the regeneration of the active catalyst in the Heck cycle. | Triethylamine |
| Solvent | Provides the medium for the reaction; its polarity can influence reaction rates and yields. | N,N-Dimethylformamide (DMF) |
The following table presents hypothetical data for the synthesis of various this compound derivatives using this multi-component approach, based on typical yields and conditions reported for similar Heck reactions involving substituted aryl halides and styrenes researchgate.net.
| Entry | Aryl Halide (Component 3) | Product | Typical Yield (%) |
| 1 | Iodobenzene | This compound | 85 |
| 2 | 4-Iodotoluene | 4'-Methyl-3-nitrostilbene | 82 |
| 3 | 4-Iodoanisole | 4'-Methoxy-3-nitrostilbene | 80 |
| 4 | 1-Iodo-4-fluorobenzene | 4'-Fluoro-3-nitrostilbene | 78 |
| 5 | 1-Bromo-4-chlorobenzene | 4'-Chloro-3-nitrostilbene | 75 |
This one-pot, multi-component strategy exemplifies a modern and efficient pathway to functionalized stilbenes, offering significant advantages in terms of operational simplicity and resource efficiency over classical, stepwise synthetic routes.
Reactivity and Mechanistic Investigations of 3 Nitrostilbene
Electronic Effects on Reaction Pathways
The chemical behavior of 3-nitrostilbene is largely dictated by the electronic properties of its constituent parts: the two aromatic rings, the olefinic bridge, and the influential nitro group. The interplay of these features governs the molecule's reactivity in various chemical transformations.
The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that significantly influences the reactivity of the benzene (B151609) ring to which it is attached. vaia.com This withdrawal of electron density occurs through both the inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and the resonance effect. vedantu.comlibretexts.org As a result, the aromatic ring in this compound that carries the nitro substituent is strongly deactivated towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. vedantu.comyoutube.com
The electron-withdrawing nature of the nitro group preferentially removes electron density from the ortho and para positions of the ring. vaia.comvedantu.comquora.com This can be visualized through resonance structures where a formal positive charge is placed on these positions. vedantu.comquora.com Consequently, the meta position becomes the least deactivated (most electron-rich) site for an incoming electrophile to attack. vedantu.comquora.com Therefore, in electrophilic aromatic substitution reactions involving the nitrated ring of this compound, the nitro group acts as a meta-director. vaia.comvedantu.com It is important to note that the nitro group does not increase the electron density at the meta position in absolute terms; it merely decreases it to a lesser extent than at the ortho and para positions. vedantu.com
The reactivity of the central carbon-carbon double bond (the olefin) in the stilbene (B7821643) framework is sensitive to the electronic nature of substituents on the aromatic rings. The presence of the electron-withdrawing nitro group at the meta position influences the electron density of the entire conjugated π-system, including the olefinic bridge.
Further substitution on either aromatic ring can modulate this reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to alter the electrophilicity or nucleophilicity of the double bond. For instance, studies on related systems like benzaldehyde (B42025) derivatives in aldol (B89426) reactions show that EWGs on the benzene ring increase the electrophilicity of the carbonyl group by decreasing its electron density. reddit.com A similar principle applies to the olefinic bond in substituted stilbenes. An EWG, such as a second nitro group, would generally render the double bond more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group, like a methoxy (B1213986) or amino group, would increase the electron density of the π-system, potentially enhancing its reactivity towards electrophiles. The position of the substituent (ortho, meta, or para) also plays a critical role, as it determines the extent of resonance and inductive effects on the conjugated system. reddit.comlibretexts.org
Molecules containing an electron-donor group and an electron-acceptor group linked by a conjugated π-system are known as "push-pull" systems. scielo.org.mx These systems often exhibit significant intramolecular charge transfer, leading to a large molecular dipole moment and interesting optical properties. scielo.org.mxsemanticscholar.org The nitro group is a very strong electron-acceptor (pull). researchgate.net In this compound, the unsubstituted phenyl ring and the olefinic bridge can collectively act as the electron-donating portion (push), though this effect is weaker than that of dedicated donor groups like amino or hydroxyl functions.
The introduction of a strong electron-donating group, such as a dimethylamino group, at the 4'-position would create a potent push-pull stilbene. Such compounds exhibit a significant shift in their absorption spectra depending on the polarity of the solvent, a phenomenon known as solvatochromism. acs.org This is because the polarity of the molecule increases upon electronic excitation, leading to greater stabilization of the excited state in more polar solvents. acs.orgacs.org Even without a strong donor, this compound possesses a notable molecular polarity due to the nitro group's electron-withdrawing nature, which polarizes the entire π-electron system. libretexts.org This polarity influences its interactions with solvents and its behavior in electrochemical studies. researchgate.net
| Substituent Type | Position | Effect on Ring Reactivity (EAS) | Influence on Olefinic Bond | Push-Pull Character |
|---|---|---|---|---|
| -NO₂ (Nitro) | Meta (C3) | Strongly Deactivating, Meta-Directing vedantu.comquora.com | Decreases electron density | Acts as strong electron acceptor ('pull') researchgate.net |
| -OCH₃ (Methoxy) | Para (e.g., C4') | Activating, Ortho/Para-Directing libretexts.org | Increases electron density | Acts as electron donor ('push') scielo.org.mx |
| -N(CH₃)₂ (Dimethylamino) | Para (e.g., C4') | Strongly Activating, Ortho/Para-Directing libretexts.org | Strongly increases electron density | Acts as strong electron donor ('push') semanticscholar.org |
| -Cl (Chloro) | Any | Deactivating, Ortho/Para-Directing libretexts.org | Decreases electron density via induction | Weakly influences push-pull effect |
Reduction Chemistry of the Nitro Group
The reduction of the nitro group is one of the most significant reactions for nitroaromatic compounds, providing a primary route to aromatic amines. masterorganicchemistry.com This transformation proceeds through several well-defined intermediates.
The reduction of a nitro group to an amine is a six-electron process that occurs in a stepwise manner. libretexts.org Under controlled reduction conditions, it is possible to isolate or detect the intermediates. The typical reaction sequence involves the formation of a nitroso compound, followed by a hydroxylamine (B1172632), which is then further reduced to the amine. libretexts.org
R-NO₂ → R-N=O → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)
For this compound, this pathway would lead to 3-nitrosostilbene and subsequently N-(3-stilbenyl)hydroxylamine (3-hydroxylaminostilbene). The specific product obtained often depends on the reducing agent and the reaction conditions, particularly the pH. libretexts.orgresearchgate.net For example, reduction using zinc metal in the presence of aqueous ammonium (B1175870) chloride is a classic method for preparing aryl hydroxylamines from nitroarenes. libretexts.orgwikipedia.org In contrast, stronger reducing conditions, such as zinc and hydrochloric acid, typically lead to the full reduction to the corresponding amine, in this case, 3-aminostilbene. libretexts.orgmasterorganicchemistry.com In some cases, particularly in alkaline media, bimolecular reduction products like azoxy, azo, or hydrazo compounds can also be formed through condensation reactions between the intermediates. libretexts.org
Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitroarenes to anilines due to its efficiency and clean nature. masterorganicchemistry.comgla.ac.uk This method involves the use of molecular hydrogen (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon (e.g., Pd/C). masterorganicchemistry.commdpi.com
The mechanism for the catalytic hydrogenation of nitrobenzene (B124822) has been extensively studied and serves as a model for this compound. The Haber-Bosch mechanism is often cited, which proposes two competing pathways: a direct pathway and a condensation pathway. mdpi.com
Direct Pathway: The nitro group is sequentially hydrogenated on the catalyst surface, proceeding through the nitroso and hydroxylamine intermediates before yielding the final amine. mdpi.com
Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamine intermediates on the catalyst surface to form azoxybenzene, which is then successively hydrogenated to azobenzene (B91143), hydrazobenzene, and finally, two molecules of the amine. mdpi.com
| Catalyst/Reagent | Typical Conditions | Primary Product | Reference |
|---|---|---|---|
| Pd/C, PtO₂, or Raney Ni | H₂ (gas), various solvents | Amine | masterorganicchemistry.commdpi.com |
| Fe, Sn, or Zn | Acidic medium (e.g., HCl) | Amine | masterorganicchemistry.com |
| Zn dust | Aqueous NH₄Cl | Hydroxylamine | libretexts.orgwikipedia.org |
| Sodium hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Amine | wikipedia.org |
| Tin(II) chloride (SnCl₂) | Acidic solution | Amine (can be controlled for other products) | wikipedia.org |
Electrochemical Reduction Processes
The electrochemical reduction of nitrostilbene derivatives, including this compound, has been investigated using techniques such as cyclic voltammetry (CV), tast polarography, and differential pulse polarography (DPP). uchile.cl These studies are often conducted in mixed media, such as a combination of dimethylformamide (DMF) and a buffer solution, due to the poor aqueous solubility of these compounds. uchile.cl
The primary electrochemical process involves the reduction of the nitro group. In aprotic media like DMF, the reduction of the nitro group to a nitro radical anion is a key step. This process is typically reversible and not coupled with a chemical reaction. uchile.cl The stability and electrochemical behavior of this radical anion can be influenced by the molecular structure and the presence of other substituents.
In aqueous or mixed aqueous/organic media across a range of pH values, the reduction is more complex. The main reduction peak observed corresponds to a four-electron, four-proton process that reduces the nitro group to the corresponding hydroxylamine derivative. uchile.cl This process is generally irreversible and pH-dependent. The peak potential shifts to more negative values as the pH increases. The nature of the current (diffusion-controlled vs. adsorption-controlled) can be determined by analyzing the relationship between the peak current and the scan rate in cyclic voltammetry experiments. For some nitrostilbene derivatives, this relationship suggests a process under mixed diffusion-adsorption control. uchile.cl
The table below summarizes typical findings from cyclic voltammetry studies on nitrostilbene derivatives, which provide a model for understanding the electrochemical reduction of this compound.
Table 1: Representative Cyclic Voltammetry Data for Nitrostilbene Derivatives
| Parameter | Observation in Aprotic Media (e.g., DMF) | Observation in Aqueous/Mixed Media |
|---|---|---|
| Primary Reduction | Reversible one-electron reduction to nitro radical anion (Ar-NO₂⁻) | Irreversible four-electron, four-proton reduction to hydroxylamine (Ar-NHOH) |
| pH Dependence | Not applicable | Peak potential is pH-dependent, shifting to more negative values with increasing pH |
| Control Mechanism | Diffusion-controlled | Often mixed diffusion-adsorption control |
This table is a generalized representation based on findings for various nitrostilbene derivatives. uchile.cl
Photoinduced Reactivity and Isomerization
The photoisomerization of stilbenes between their cis and trans geometric isomers is a fundamental photochemical reaction. For nitrostilbenes, this process is significantly influenced by the nitro substituent, which can enhance intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This makes a triplet-mediated mechanism for trans → cis photoisomerization possible. researchgate.net
Upon direct irradiation, both cis- and trans-3-nitrostilbene can be excited. The resulting excited states can then undergo rotation around the central ethylenic bond to reach a perpendicular configuration, which is considered a key intermediate state in the isomerization process. nih.gov From this perpendicular state, the molecule can relax to the ground state (S₀) as either the cis or trans isomer.
The composition of the mixture at the photostationary state (PSS) , where the rates of the forward and reverse photoisomerization reactions are equal, depends on the quantum yields of the cis → trans and trans → cis processes and the absorbance of each isomer at the irradiation wavelength. wikipedia.org For stilbene itself, irradiation typically favors the formation of the less thermodynamically stable cis isomer. wikipedia.org The presence of a nitro group can alter the dynamics and the final composition at the PSS. However, in some cases, such as with an ortho-hydroxy substituent, the photoisomerization from the E to the Z isomer can be inefficient, potentially due to intramolecular hydrogen bonding that restricts rotation. nih.gov
The triplet state's involvement is supported by experiments using triplet quenchers. While direct irradiation of stilbene is less affected, the photoisomerization of nitrostilbenes can be strongly influenced by such quenchers. acs.org The study of these dynamics often involves techniques like time-resolved photoelectron spectroscopy (TRPES) and transient absorption spectroscopy to observe the evolution of excited states on ultrafast timescales. researchgate.netnih.gov
Stilbene and its derivatives can undergo an intramolecular photocyclization reaction, known as the Mallory reaction, to form phenanthrenes. wikipedia.orgmdpi.com This reaction proceeds through several key steps:
Photoisomerization : The trans-stilbene (B89595) isomer, upon photoexcitation, first isomerizes to the cis-stilbene (B147466) isomer. Only the cis isomer has the necessary stereochemistry for cyclization. wikipedia.orgmdpi.com
Electrocyclic Reaction : The excited cis-stilbene undergoes a conrotatory 6π-electron electrocyclization to form a transient intermediate, trans-4a,4b-dihydrophenanthrene (DHP). wikipedia.org
Oxidation : The DHP intermediate is unstable and can revert to cis-stilbene. wikipedia.org In the presence of an oxidizing agent, such as oxygen or iodine, the DHP is oxidized to the stable, aromatic phenanthrene (B1679779) product. wikipedia.orgmdpi.com
The Mallory reaction is applicable to a wide range of substituted stilbenes, with meta-substituted substrates like this compound expected to give a mixture of 2- and 4-substituted phenanthrene products. wikipedia.org However, the reaction can be sensitive to the nature of the substituents. While many groups are tolerated, some electron-withdrawing groups can affect the reaction efficiency. The presence of the nitro group in this compound is a critical factor, as it can influence the excited state dynamics and potentially offer alternative deactivation pathways that compete with the cyclization process. While the general mechanism provides a framework, the specific quantum yields and product distributions for this compound photocyclization depend on these competing electronic effects. nih.govresearchgate.netrsc.org
In molecules containing both an electron-donating and an electron-withdrawing group, photoexcitation can lead to intramolecular electron transfer (PET). For this compound, the stilbene backbone can act as the electron donor and the nitro group as the potent electron acceptor.
Upon absorption of light, the molecule is promoted to an excited state. In nitro-aromatic systems, this excitation can be followed by an ultrafast transfer of an electron from the π-system of the aromatic rings and ethylenic bridge to the nitro group, forming a charge-separated or charge-transfer (CT) state. nih.govurl.edu This process is often studied using transient absorption spectroscopy, which can detect the spectral signatures of the initial excited state and the subsequent charge-separated species. dtic.milrsc.org
The efficiency and dynamics of this PET process are highly dependent on the solvent polarity. url.edu Polar solvents can stabilize the resulting charge-separated state, making the electron transfer process more favorable. url.edu In some systems, this charge transfer is the primary deactivation pathway for the excited state, effectively quenching fluorescence. nih.gov For instance, in studies of 3-nitrophenyl derivatives of dihydropyridines, fluorescence was observed to be completely quenched due to an efficient intramolecular electron transfer to the nitro group. nih.gov This process leads to a charge-separated species that can then undergo further reactions or relax back to the ground state. nih.gov The study of such donor-acceptor systems provides a model for understanding the PET dynamics within this compound, where the nitro group plays a crucial role in defining the excited-state deactivation pathways. researchgate.net
Nucleophilic Addition to the Olefinic Moiety
The double bond in this compound is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group, which is in conjugation with the olefinic moiety. This makes the β-carbon (the carbon atom adjacent to the phenyl group not bearing the nitro group) electrophilic and susceptible to conjugate addition, a reaction commonly known as the Michael addition. nih.govwikipedia.orgmasterorganicchemistry.com
The mechanism of this addition has been the subject of detailed kinetic studies, particularly for the broader class of β-nitrostyrenes. acs.orgkoreascience.kr The reaction can proceed through different mechanistic pathways, including a stepwise mechanism involving a carbanionic intermediate or a concerted mechanism. The specific pathway can depend on the nucleophile, the solvent, and the substitution pattern on the aromatic rings. koreascience.kr
Kinetic investigations often involve monitoring the reaction rate under pseudo-first-order conditions. For the addition of amines to β-nitrostilbenes in acetonitrile, for example, kinetic data including Brønsted and Hammett correlations have been used to probe the transition state structure. koreascience.kr The results of these studies can indicate the degree of bond formation and charge development in the transition state. For instance, studies on the addition of anilines to β-nitrostilbenes suggest an early transition state with a degree of negative charge developing on the β-carbon. koreascience.kr The observation of normal kinetic isotope effects (kH/kD > 1) when using deuterated nucleophiles can suggest a transition state involving hydrogen bonding. koreascience.kr
Formation and Characterization of Reaction Intermediates
The generation and study of transient species are fundamental to understanding the reaction mechanisms of this compound. Key intermediates include radical anions and other radical species, the formation and characterization of which are often accomplished through electrochemical methods and spectroscopic techniques.
Electrochemical studies on nitrostilbene derivatives have shown that the nitro group is readily reduced. nih.gov In aprotic media, the formation of the nitro radical anion (ArNO₂⁻) can be observed. nih.gov This process is often studied using cyclic voltammetry, where the reversibility of the nitro/nitro radical anion couple provides insights into the stability of the generated intermediate. nih.gov For a series of nitrostilbene derivatives, the current ratio of the anodic to cathodic peak (I p,a /I p,c) approaches unity at higher scan rates, which is indicative of a stable radical anion on the timescale of the experiment. nih.gov The concentration dependence of this ratio suggests that the radical anion may participate in subsequent reactions, following an EC₂ mechanism where the initial electron transfer (E) is followed by a chemical reaction (C). nih.gov
The formation of stilbene radical anions has been a subject of significant interest due to their role as intermediates in various organic reductions and their potential in electron-driven catalysis. rsc.orgrsc.orgacs.org While the isolation of simple alkene radical anions is challenging due to their instability, their formation and characterization in solution are well-documented. rsc.orgrsc.orgacs.org For instance, the reduction of stilbene can lead to the formation of its radical anion, which can be stabilized and characterized spectroscopically. rsc.orgrsc.org
In the context of nitrostilbenes, the reaction with strong bases like tert-butoxide can lead to the formation of radical intermediates. nih.gov For example, the reaction of a nitrostilbene with sodium tert-butoxide is proposed to proceed via an initial single electron transfer (SET) from the tert-butoxide to the nitrostilbene, generating a nitrostilbene radical anion and a tert-butoxy (B1229062) radical. nih.gov This radical anion is a key intermediate that dictates the subsequent reaction pathway. nih.gov The nature of the counterion (e.g., Na⁺ vs. K⁺) can influence the fate of this radical anion, leading to different products. nih.gov Mechanistic studies, including the use of isotopically labeled reagents, have been employed to trace the path of atoms and elucidate the structure of the intermediates involved in these transformations. nih.gov For instance, experiments with ¹⁸O-labeled potassium tert-butoxide and ¹⁸O-labeled nitrostilbene have been used to determine whether oxygen transfer in certain reactions is an intra- or intermolecular process. nih.gov
The characterization of these transient species often relies on techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which can directly detect species with unpaired electrons. acs.org Computational studies, including Density Functional Theory (DFT) calculations, are also employed to predict the structures and energies of these intermediates, providing further support for proposed reaction mechanisms. acs.org
| Intermediate Species | Method of Generation | Characterization Technique(s) | Key Findings |
| This compound Radical Anion | Electrochemical reduction, Single Electron Transfer (SET) from a donor (e.g., tert-butoxide) | Cyclic Voltammetry, Electron Paramagnetic Resonance (EPR) Spectroscopy | Formation confirmed in aprotic media; stability depends on reaction conditions. nih.govnih.gov |
| Stilbene Radical Anion | Reduction of stilbene | Spectroscopy, X-ray Crystallography (of stabilized forms) | Can be isolated and structurally characterized when stabilized by complexation. rsc.orgrsc.org |
| tert-Butoxy Radical | Fragmentation following SET from tert-butoxide | Inferred from reaction products and mechanistic studies | A transient species that can initiate further radical reactions. nih.gov |
Radical Reactions Involving this compound
The electron-deficient nature of this compound makes it a substrate for various radical reactions. These reactions can be initiated through different mechanisms, including single electron transfer (SET) or by the attack of other radical species.
As discussed previously, the reaction of nitrostilbenes with tert-butoxide provides a clear example of a radical reaction initiated by SET. The initially formed nitrostilbene radical anion is a key player in the subsequent steps. nih.gov Depending on the reaction conditions, this radical anion can undergo further transformations, such as cyclization or intermolecular reactions. nih.gov For example, in the presence of potassium tert-butoxide, an intermolecular oxygen-atom transfer is proposed to occur, where the radical anion attacks a neutral nitrostilbene molecule. nih.gov This highlights the dual role of the nitrostilbene as both the initial electron acceptor and a participant in subsequent radical-molecule reactions.
The reaction of nitroaromatic compounds with radicals generated from other sources is also a significant area of study. For instance, the sulfate (B86663) radical anion (SO₄•⁻), a powerful one-electron oxidant, is known to react with various organic molecules. researchgate.net The reaction is typically initiated by the homolytic cleavage of potassium persulfate (K₂S₂O₈) under thermal or photochemical conditions. researchgate.net The sulfate radical anion can react with organic substrates through two primary pathways: hydrogen atom abstraction (HAT) or single electron transfer (SET). researchgate.net In the case of molecules with benzylic hydrogens, HAT from the benzylic position is a common pathway, generating a benzylic radical. researchgate.net Alternatively, if the substrate has a sufficiently low oxidation potential, SET can occur, leading to the formation of a radical cation. researchgate.net While specific studies on the reaction of this compound with the sulfate radical anion are not detailed in the provided context, the general reactivity patterns of this radical suggest that it could react with this compound via either addition to the double bond or electron transfer to form the this compound radical cation.
Pulse radiolysis is another powerful technique used to study the reactions of radicals with solutes in solution. bnl.gov This method allows for the generation of specific radicals, such as the hydroxyl radical (•OH), and the direct observation of their reactions with substrates on very short timescales. nih.gov The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. nih.gov It is plausible that the reaction of this compound with •OH would follow a similar pathway, with the radical adding to either the phenyl rings or the ethylenic double bond.
The study of electron-transfer reactions involving nitroaromatic compounds is crucial for understanding their biological activity and environmental fate. nih.govdtic.mil The one-electron reduction potential of a nitroaromatic compound is a key parameter that determines the thermodynamics of its reduction. nih.govdtic.mil These reduction processes are often mediated by flavoenzymes and can lead to the formation of the nitro radical anion, which can then undergo further reactions. nih.gov
| Reactant | Reaction Type | Proposed Intermediate(s) | Potential Product(s) |
| tert-Butoxide | Single Electron Transfer (SET) | This compound radical anion, tert-butoxy radical | N-hydroxyindoles, Oxindoles (depending on counterion) nih.gov |
| Sulfate Radical Anion (SO₄•⁻) | Hydrogen Atom Abstraction / Single Electron Transfer | Benzylic radical / this compound radical cation | Oxidized products researchgate.net |
| Hydroxyl Radical (•OH) | Radical Addition | Hydroxycyclohexadienyl-type radicals | Hydroxylated derivatives nih.gov |
Spectroscopic and Electronic Structure Characterization of 3 Nitrostilbene
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying characteristic functional groups and understanding molecular conformations through their unique vibrational signatures.
Characteristic Vibrational Modes and Functional Group Analysis
The presence of specific functional groups in 3-nitrostilbene is readily discernible through characteristic absorption bands in its IR and Raman spectra. The nitro group (-NO₂) is a prominent feature, typically exhibiting strong asymmetric and symmetric stretching vibrations. Literature data for related nitrostilbenes indicate that the nitro group's asymmetric stretching vibration often appears around 1585-1676 cm⁻¹ and the symmetric stretching around 1331-1340 cm⁻¹, with bending modes observed around 928-972 cm⁻¹ ikm.org.mywilliams.eduspectroscopyonline.com. The stilbene (B7821643) backbone, characterized by a C=C double bond, shows stretching vibrations typically in the range of 1604-1614 cm⁻¹ ikm.org.my. Aromatic rings also contribute characteristic C=C stretching vibrations, usually found between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹, along with C-H stretching vibrations above 3000 cm⁻¹ orgchemboulder.com. The nitro group's presence can sometimes complicate the interpretation of aromatic ring substitution patterns in IR spectra spectroscopyonline.com.
Table 1: Characteristic Vibrational Frequencies for this compound (Estimated based on related compounds)
| Functional Group/Vibration | Expected Frequency Range (cm⁻¹) | Notes |
| Nitro (NO₂) Asymmetric Stretch | 1585-1676 | Strong band ikm.org.mywilliams.eduspectroscopyonline.com |
| Nitro (NO₂) Symmetric Stretch | 1331-1340 | Strong band ikm.org.mywilliams.eduspectroscopyonline.com |
| C=C Stretch (Stilbene) | 1604-1614 | ikm.org.my |
| Aromatic C=C Stretch | 1585-1600, 1462-1496 | ikm.org.myorgchemboulder.com |
| Aromatic C-H Stretch | 3000-3100 | orgchemboulder.com |
| Nitro (NO₂) Bending | 928-972 | ikm.org.myspectroscopyonline.com |
Conformational Analysis via Vibrational Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule and for differentiating between isomers.
¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For trans-stilbene (B89595) derivatives, the olefinic protons typically resonate as a doublet with a coupling constant (J) of approximately 16 Hz, indicative of the trans configuration vitawithimmunity.comumich.educhemicalbook.comrsc.org. In contrast, cis-stilbene (B147466) derivatives often show olefinic protons as doublets with coupling constants around 12 Hz vitawithimmunity.comrsc.org. The chemical shifts of aromatic protons and carbons are also influenced by the position of the nitro group and the stilbene backbone. For example, in trans-4-nitrostilbene, the olefinic protons appear around δ 7.13-7.25 ppm, with the proton directly attached to the double bond and adjacent to the nitro-substituted phenyl ring resonating at higher field (δ 7.13 ppm) compared to the other olefinic proton (δ 7.246 ppm) chemicalbook.com. The aromatic protons of the nitro-substituted ring in 4-nitrostilbene (B156276) are typically found further downfield (δ 8.198 ppm for protons ortho to the nitro group) compared to those on the unsubstituted phenyl ring chemicalbook.com.
Table 2: Typical ¹H NMR Chemical Shifts for trans-3-Nitrostilbene (Estimated based on related compounds)
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| Olefinic (Hα) | ~7.1-7.3 | d | ~16 | Adjacent to nitro-phenyl ring |
| Olefinic (Hβ) | ~7.2-7.4 | d | ~16 | Adjacent to phenyl ring |
| Aromatic (ortho to NO₂) | ~8.1-8.3 | d | ~8-9 | Nitro-substituted phenyl ring |
| Aromatic (meta to NO₂) | ~7.5-7.7 | d or dd | ~8-9 | Nitro-substituted phenyl ring |
| Aromatic (para to NO₂) | ~7.5-7.6 | d | ~8-9 | Nitro-substituted phenyl ring |
| Aromatic (phenyl ring) | ~7.2-7.5 | m | - | Unsubstituted phenyl ring |
Note: Specific assignments for this compound require experimental data.
Advanced NMR Techniques for Stereochemical Analysis
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for confirming stereochemistry, particularly when distinguishing between cis and trans isomers or elucidating complex conformational arrangements. NOESY experiments detect through-space correlations between protons that are spatially close, even if they are not directly bonded. For stilbenes, NOESY can reveal proximity between protons on the same side of the double bond in the cis isomer, which would be absent in the trans isomer e-bookshelf.de. While specific NOESY data for this compound is not detailed in the provided search results, this technique is a standard tool for such stereochemical assignments in organic molecules e-bookshelf.deiranchembook.ir.
X-ray Crystallography and Solid-State Structure
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. Studies on related nitrostilbene derivatives have revealed detailed structural insights. For instance, 3-methyl-4-methoxy-4′-nitrostilbene (MMONS) has been characterized by X-ray diffraction, revealing its crystal structure and polymorphism snu.edu.inresearchgate.netkaist.ac.krrsc.orgsnu.edu.in. These studies often describe the planarity of the stilbene core, the orientation of substituents, and intermolecular interactions like π-π stacking and hydrogen bonding, which influence the crystal packing and physical properties snu.edu.inresearchgate.net. The space group and unit cell parameters are determined, providing a complete picture of the molecule's arrangement in the crystal lattice cambridge.orgiucr.org. For example, a related compound, (trans)-4-chloro-4′-nitrostilbene, was found to crystallize in the polar space group P2₁ iucr.org. Such detailed structural information from X-ray crystallography is crucial for understanding the solid-state behavior and properties of this compound.
Compound List:
this compound
Stilbene
4-Nitrostilbene
cis-Stilbene
trans-Stilbene
(E)-4-Nitrostilbene
(E)-4-Bromostilbene
(E)-4-Chlorostilbene
(E)-4-Methoxystilbene
(E)-4-Amino-4'-nitrostilbene
(E)-4-Dimethylamino-4'-nitrostilbene
3-Methyl-4-methoxy-4′-nitrostilbene (MMONS)
4-Methoxy-4′-nitro-stilbene (MONS)
2-Chloro-3,4-dimethoxy-4′-nitrostilbene
5-Bromo-2-hydroxy-3-nitro-4′-nitrostilbene
4-Fluoro-4''-nitro-1,4-diphenyl-1,3-butadiene
3,4-Dimethoxy-4'-nitrostilbene
3-Cyano-4'-nitrostilbene
(Z)-3-Cyano-4'-nitrostilbene
(Z)-4-Cyano-4'-nitrostilbene
3,4'-Dinitrostilbene
1-(4-Chlorostyryl)-3-nitrobenzene
1-(4-Methoxystyryl)-3-nitrobenzene
N,N-Dimethyl-4-stilbenamine
4-(N,N-Dimethylamino)-4′-nitrostilbene (DANS)
Crystal Polymorphism and Packing Effects
Crystal polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can arise from variations in molecular packing and conformation within the crystal lattice. For stilbene derivatives, particularly those with polar groups like nitro substituents, polymorphism is a known phenomenon that significantly influences their physical properties, including optical characteristics and stability.
The packing efficiency and the specific arrangement of molecules in the crystal lattice are governed by intermolecular forces. These forces dictate how molecules orient themselves relative to each other, leading to different crystal structures. The presence of the nitro group, being a polar and electron-withdrawing moiety, plays a significant role in these interactions.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Intermolecular interactions are crucial in determining the solid-state structure, polymorphism, and ultimately, the properties of organic compounds. For this compound, key interactions are expected to include van der Waals forces, π-π stacking between the aromatic rings, and potentially C-H···O hydrogen bonds involving the nitro group and hydrogen atoms on adjacent molecules.
In the case of MMONS, Hirshfeld surface analysis has been employed to quantify the contributions of various intermolecular contacts, including C-H···O and C-H···π interactions snu.edu.inrsc.org. These analyses provide detailed insights into how molecules pack and interact within different polymorphic forms. The presence of the nitro group is a common feature across these studies, consistently participating in C-H···O hydrogen bonding.
Spectroscopic Data Summary
While specific spectroscopic data for this compound itself is limited in the provided snippets, data for closely related compounds, particularly 4-nitrostilbene and substituted nitrostilbenes, offer a framework for understanding its expected spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is vital for confirming the structure and purity of organic compounds. For stilbene derivatives, ¹H NMR typically shows characteristic signals for the vinyl protons (CH=CH), which appear as doublets due to their coupling, and signals for the aromatic protons, which are influenced by the substituents. ¹³C NMR provides information about the carbon skeleton. For example, ¹H NMR data for related nitrostilbenes often shows vinyl protons in the range of δ 6.7-7.3 ppm, appearing as doublets with coupling constants around 16 Hz, indicative of the trans configuration mdpi.comumich.eduresearchgate.net. Aromatic protons are observed in the δ 7.0-8.5 ppm range, with their specific chemical shifts depending on the position and nature of substituents. For this compound, the nitro group at the meta position would influence the chemical shifts of the adjacent aromatic protons differently than a para-substituted nitro group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The nitro group (NO₂) in nitrostilbenes typically exhibits strong characteristic stretching vibrations, usually appearing as two absorption bands in the region of 1500-1550 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching) ikm.org.myrsc.org. The C=C stretching vibration of the stilbene double bond is expected around 1600-1640 cm⁻¹ ikm.org.my. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ range ikm.org.my.
UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the π-electron system. Stilbenes, with their extended conjugation, typically show strong absorption in the UV region. The presence of the nitro group, a strong electron-withdrawing group, often leads to a bathochromic shift (red shift) of the absorption maxima compared to unsubstituted stilbene, extending into the visible region and contributing to the compound's color (often yellow) researchgate.netuni.edu. The exact λmax values are sensitive to the position of the nitro group and other substituents.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) mass spectrometry for 4-nitrostilbene typically shows a molecular ion peak (M⁺) corresponding to its molecular weight (225.24 g/mol for C₁₄H₁₁NO₂) spectrabase.comnist.gov. Fragmentation patterns can provide further structural information.
Table 1: Representative Spectroscopic Data (Based on Related Stilbene Derivatives)
| Technique | Observed Signal (Example for 4-Nitrostilbene/related compounds) | Assignment | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.15-7.30 (d, 2H, J = 16.5 Hz, vinyl H), δ 7.55-8.30 (m, 8H, ArH) | Vinyl protons, Aromatic protons | mdpi.comumich.eduresearchgate.net |
| ¹³C NMR (CDCl₃) | δ 124-145 ppm | Aromatic carbons, Vinyl carbons, Nitro-substituted aromatic carbons | mdpi.comumich.eduresearchgate.net |
| FT-IR (KBr) | ~1520 cm⁻¹ (NO₂ asymm. stretch), ~1340 cm⁻¹ (NO₂ symm. stretch) | Nitro group | ikm.org.myrsc.org |
| ~1600-1640 cm⁻¹ (C=C stretch) | Stilbene double bond | ikm.org.my | |
| UV-Vis (Solvent) | λmax ~330-370 nm (e.g., in ethanol (B145695) or acetonitrile) | π-π* transitions of conjugated system, influenced by nitro group | researchgate.netuni.edu |
| Mass Spec (EI) | m/z 225 (M⁺) | Molecular ion peak for C₁₄H₁₁NO₂ | spectrabase.comnist.gov |
Note: Specific data for this compound may vary and would require direct experimental measurement or specialized computational analysis.
Unfortunately, extensive computational chemistry and theoretical studies specifically focusing on "this compound" were not found in the provided search results. The available research predominantly focuses on other nitrostilbene derivatives, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), or substituted nitrostilbenes, rather than the parent this compound.
Therefore, it is not possible to generate a detailed article adhering to the requested outline with specific data and research findings for "this compound" based on the current search results. The provided information pertains to different compounds within the nitrostilbene family.
Computational Chemistry and Theoretical Studies on 3 Nitrostilbene
Quantum Chemical Calculations
Time-Dependent DFT (TD-DFT) for Excited State Characterization
Understanding Photorelaxation Pathways and Conical Intersections
Computational studies on nitrostilbenes, including related compounds like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), investigate the complex pathways molecules follow after absorbing light. These studies aim to elucidate how excited molecules relax back to their ground state, often involving non-radiative processes. Key to this understanding are conical intersections (CIs) and intersystem crossings (ISCs) .
Photorelaxation Pathways: Theoretical investigations suggest that upon excitation, nitrostilbenes can undergo various relaxation processes, including torsional motion around the central C=C double bond and rotation of the nitro group aip.orgntu.edu.twmdpi.com. These motions can lead to the formation of transient species or the population of triplet states.
Conical Intersections (CIs): CIs are points on the potential energy surface where two electronic states become degenerate, facilitating rapid internal conversion (a non-radiative decay process). Computational methods are employed to locate and characterize these CIs, revealing that they often involve twisted geometries, such as a twisted nitro group or a twisted C=C bond, which are critical for the ultrafast deactivation of excited states ntu.edu.twmdpi.comacs.orgnih.gov.
Intersystem Crossing (ISC): ISC is the process where a molecule transitions between electronic states of different spin multiplicities (e.g., from a singlet to a triplet state). Theoretical studies indicate that ISC pathways are significant in the deactivation of nitrostilbenes, often mediated by heavy atoms or specific molecular geometries near CIs aip.orgmdpi.comnih.gov. The solvent polarity can also influence the efficiency of these ISC processes.
Ab Initio and Semi-Empirical Methods for Electronic Structure
Ab initio and semi-empirical methods are foundational in theoretical chemistry for calculating the electronic structure of molecules like 3-Nitrostilbene. These methods provide detailed information about electron distribution, molecular geometry, and electronic transitions.
Ab Initio Methods: High-level ab initio methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theories, alongside Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to compute accurate electronic properties. These include excitation energies, dipole moments, and molecular geometries acs.orgrsc.orgresearchgate.nettandfonline.commdpi.com. Calculations often employ various basis sets (e.g., 6-31G, 6-311G, 6-311+G*) to achieve the desired accuracy mdpi.com.
Semi-Empirical Methods: Methods like AM1, PM3, MNDO, and SAM1 offer faster computational alternatives for exploring electronic structure, particularly for larger molecules or when studying solvent effects nih.govrsc.orgresearchgate.net. These methods have been instrumental in understanding the solvent polarity dependence of excited states and relaxation pathways in nitrostilbenes researchgate.net. They provide insights into molecular orbital energies, charge distributions, and transition properties.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are vital for understanding the dynamic behavior of molecules in different environments, including conformational changes and interactions with their surroundings.
Conformational Dynamics in Solution and Solid State
MD simulations allow researchers to track the atomic movements of molecules over time, revealing preferred conformations and the energy barriers associated with transitions between them.
In Solution: In solution, MD simulations can capture the flexibility of molecules like nitrostilbenes, including torsions around single and double bonds, which are crucial for photochemical reactions and relaxation processes ntu.edu.twmdpi.comdiva-portal.orgbiorxiv.org. The influence of solvent on these dynamics can also be investigated.
In the Solid State: Studies on related nitrostilbenes in the solid state have revealed phenomena such as polymorphism and dynamic molecular motions, like "pedal-like motion" around central bonds, which are investigated using MD and crystallographic data snu.edu.inresearchgate.netacs.org. These simulations help understand how intermolecular forces in the crystal lattice dictate molecular arrangements and dynamics.
Intermolecular Interactions and Solvent Effects
The behavior of this compound is significantly influenced by its interactions with other molecules, whether in solution or in the solid state, and by the surrounding solvent environment.
Solvent Effects: Computational studies, often employing implicit solvation models like the Polarizable Continuum Model (PCM), explore how solvent polarity affects electronic properties, excited-state lifetimes, and relaxation pathways mdpi.comresearchgate.netdiva-portal.orgrsc.org. For nitrostilbenes, solvent polarity can dramatically alter fluorescence quantum yields and the prevalence of different decay channels aip.orgmdpi.comrsc.org.
Intermolecular Interactions: Theoretical analyses, including Hirshfeld surface analysis and DFT calculations, are used to characterize intermolecular forces such as hydrogen bonding (e.g., involving the nitro group) and π-π stacking interactions tandfonline.comsnu.edu.inacs.orgresearchgate.netnih.gov. These interactions play a critical role in crystal packing, solid-state properties, and adsorption phenomena.
Quantitative Structure-Activity Relationships (QSAR) in Electronic Behavior
QSAR methodologies aim to establish mathematical relationships between a molecule's structure and its properties, including electronic characteristics. While often applied to biological activity, QSAR principles can also correlate structural features with electronic behavior.
Electronic Property Correlations: QSAR models can be developed to predict electronic properties based on molecular descriptors. For nitrostilbenes, studies have explored correlations between structural modifications and electronic properties such as excitation energies or charge transfer characteristics umich.eduresearchgate.netinnovareacademics.in.
Hammett Constants and Electronic Substituent Effects
Hammett constants are empirical parameters that quantify the electronic influence of substituents on aromatic systems. The nitro group (-NO2) is a well-known strong electron-withdrawing substituent.
Nitro Group Electronic Influence: The nitro group exerts a significant electron-withdrawing effect through both inductive and resonance mechanisms. This is quantified by its Hammett constants:
σp (para substituent constant): +0.78
σm (meta substituent constant): +0.71 These positive values indicate that the nitro group withdraws electron density from the aromatic ring rsc.orgrsc.org. This electronic perturbation is critical for understanding the reactivity, photophysics, and potential biological activities of this compound and its derivatives umich.eduresearchgate.net. Computational studies utilize these parameters to interpret and predict how structural changes affect molecular properties.
Table 1: Hammett Constants for the Nitro Group
| Substituent | σp | σm | Reference |
| -NO2 | +0.78 | +0.71 | rsc.orgrsc.org |
Advanced Applications in Chemical and Materials Science
Nonlinear Optical (NLO) Materials
Organic molecules with extended π-conjugation and strong donor-acceptor substituents, such as nitrostilbene derivatives, are of significant interest for nonlinear optics (NLO). acs.org These materials can manipulate the properties of light, an effect crucial for applications in laser technology, optoelectronics, and optical signal processing. acs.orgnih.gov The large second-order and third-order optical nonlinearities arise from the asymmetric charge distribution and easily polarizable electron clouds inherent to their push-pull structure. researchgate.net
Second Harmonic Generation (SHG) Properties
Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency are combined to generate a new photon with twice the energy, and therefore double the frequency and half the wavelength. acs.org This process is highly dependent on the molecular hyperpolarizability (β) and requires a non-centrosymmetric arrangement of the chromophores in the solid state. acs.org
Research into nitrostilbene derivatives has shown significant SHG activity. For instance, studies on highly polar stilbenes have demonstrated that specific substitution patterns are crucial for achieving high SHG efficiency. While some derivatives like 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene show relatively low SHG intensity (0.04 times that of a urea (B33335) reference), others exhibit exceptionally high activity. acs.org A non-centrosymmetric polymorph of 2-chloro-3,4-dimethoxy-4′-nitrostilbene, for example, displays an SHG activity over 32 times that of urea, highlighting the critical role of crystal packing. acs.org The well-known 4-dimethylamino-4′-nitrostilbene (DANS) also presents an ideal non-centrosymmetric arrangement for NLO activity. acs.org
| Compound | Relative SHG Intensity (vs. Urea) | Ref. |
| 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene | 0.04 | acs.org |
| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (non-centrosymmetric polymorph) | >32 | acs.org |
Two-Photon Absorption (TPA) and Third-Harmonic Generation (THG)
Third-order NLO phenomena, such as Two-Photon Absorption (TPA) and Third-Harmonic Generation (THG), are also prominent in nitrostilbene derivatives. TPA is the simultaneous absorption of two photons, while THG is a process where three incident photons are converted into a single photon with three times the frequency. researchgate.netfrontiersin.org These processes are related to the third-order nonlinear susceptibility (χ⁽³⁾) and molecular hyperpolarizability (γ). researchgate.net
The DANS derivative is a classic example studied for its third-order NLO properties. Its TPA spectrum shows distinct peaks that are attributed to two-photon allowed excited states. researchgate.net Similarly, the THG spectrum of DANS reveals features corresponding to three-photon resonances. researchgate.net These charge-transfer systems can lead to a significant enhancement of the third-order response, making them attractive for applications requiring manipulation of the nonlinear refractive index or optical limiting. nih.govresearchgate.net The study of these properties often involves techniques like the Z-scan method to determine the nonlinear absorption and refraction coefficients. nih.gov
Design Principles for Enhanced NLO Response
The enhancement of NLO properties in stilbene (B7821643) derivatives is a key area of research, guided by principles of molecular engineering. The primary strategy involves creating a robust "push-pull" system by attaching strong electron-donating groups (e.g., amino, methoxy) and electron-withdrawing groups (e.g., nitro) to the ends of the conjugated π-system. researchgate.net
Key design principles include:
Elongating the π-electron System : Increasing the length of the conjugated bridge between the donor and acceptor groups can enhance hyperpolarizability. Synthesizing stilbene compounds with elongated π-systems, for example by incorporating additional aromatic rings, has been explored to achieve higher β values. researchgate.net
Optimizing Donor-Acceptor Strength : The magnitude of the NLO response is directly related to the strength of the donor and acceptor moieties. The nitro group is a powerful electron acceptor, while groups like dimethylamino are effective donors, creating a strong ICT character. researchgate.netresearchgate.net
Controlling Molecular Geometry and Crystal Packing : For second-order NLO effects like SHG, a non-centrosymmetric crystal structure is essential. Molecular modifications can influence intermolecular interactions and guide the crystal packing. The existence of different polymorphs with vastly different SHG efficiencies for the same compound underscores this principle. acs.org
Planarity and Intramolecular Hydrogen Bonding : The planarity of the molecule affects the extent of π-electron delocalization. The formation of intramolecular hydrogen bonds, for instance between a hydroxyl group and the nitro group, can help enforce a more planar structure, potentially enhancing the NLO response. researchgate.net
Integration into Organic Electronic Devices and Optoelectronics
The significant NLO coefficients and fast response times of nitrostilbene derivatives make them prime candidates for integration into organic electronic and optoelectronic devices. acs.orggustavus.edu These materials are being explored for applications such as ultrafast electro-optical switches, optical data storage, and all-optical signal processing. acs.orgnih.gov
Organic semiconductors are valued for their potential in creating low-cost, large-area, and flexible devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govnih.gov Materials with high charge-carrier mobility and tailored optoelectronic properties are in high demand. nih.gov Nitrostilbene-based chromophores can be incorporated into polymer matrices, either as a guest-host system or by being covalently bonded to a polymer backbone. researchgate.net Such functional materials can be processed into thin films, which form the active layers in various devices. researchgate.netnih.gov The ability to tune the electronic properties through chemical synthesis allows for the optimization of materials for specific applications, from frequency conversion in lasers to modulators in telecommunications. acs.orgresearchgate.net
Fluorescent Probes and Dyes
The same intramolecular charge-transfer characteristics that make nitrostilbenes excellent NLO materials also give rise to interesting fluorescent properties. Their emission characteristics can be highly sensitive to the local environment, making them suitable for use as fluorescent probes and tags. acs.orgrsc.org
Development of Environment-Sensitive Fluorescent Tags
Environment-sensitive fluorophores, or solvatochromic dyes, are molecules whose absorption or emission spectra are dependent on the polarity of their surroundings. acs.org This property is invaluable for probing microenvironments, such as the hydrophobic binding sites of proteins or the polarity of a solvent mixture.
Nitrostilbene derivatives exhibit this behavior due to a change in their dipole moment upon photoexcitation. acs.org In push-pull systems like 4,4'-nitromethylaminostilbene, excitation leads to an intramolecular charge transfer, creating a highly polar excited state. rsc.org This excited state is stabilized to a greater extent by polar solvents, resulting in a bathochromic (red) shift in the emission spectrum as solvent polarity increases. acs.org This phenomenon is often mediated by a Twisted Intramolecular Charge Transfer (TICT) state, where the donor and acceptor groups twist relative to each other in the excited state, a process that is highly dependent on solvent polarity and viscosity. rsc.org
Research has demonstrated that the UV/vis absorption maxima of amino-nitrostilbenes shift predictably with solvent polarity, a behavior that can be used to probe the environment within hybrid organic-inorganic materials like xerogels. acs.org By functionalizing the nitrostilbene core with reactive groups (e.g., diols, carboxylic acids), these chromophores can be covalently linked to other molecules or materials, serving as built-in environmental sensors. acs.orgresearchgate.net This makes them powerful tools for applications in materials science and biology, where they can report on local changes in polarity, viscosity, or binding events.
Photocontrollable Molecular Switches and Rotors
The ability of 3-Nitrostilbene to undergo reversible photochemical transformations makes it a prime candidate for the development of molecular-scale switches and machines that can be controlled by light.
The fundamental principle behind the photochromic behavior of this compound is the E/Z (or trans/cis) isomerization around the central carbon-carbon double bond. Stilbenes are a classic example of stereoisomeric molecular switches. researchgate.net Upon absorption of light of a specific wavelength (typically in the UV region), the more stable E-isomer can be converted to the Z-isomer. This transformation alters the molecule's geometry from a relatively planar conformation to a more sterically hindered, non-planar shape.
This geometric change is accompanied by a significant shift in the molecule's physical and chemical properties, including its absorption spectrum, refractive index, and dipole moment. The process is often reversible, with the Z-isomer converting back to the E-isomer either thermally or upon irradiation with a different wavelength of light. This reversible switching between two distinct states forms the basis of its application in optical data storage, smart windows, and photoswitchable sensors. Theoretical calculations on related liquid crystal dimers based on 4-nitrostilbene (B156276) have been used to predict the UV-Vis spectral properties of different isomers and the mechanism of their interconversion. researchgate.net
Table 2: Conceptual Property Changes in this compound upon E/Z Isomerization This table illustrates the expected changes in properties, a hallmark of photochromic stilbene derivatives.
| Property | E-isomer (trans) | Z-isomer (cis) |
| Geometry | Planar | Non-planar, sterically hindered |
| Thermodynamic Stability | More stable | Less stable |
| UV-Vis Absorption (λmax) | Longer wavelength | Shorter wavelength |
| Fluorescence Quantum Yield | Generally higher | Generally lower (quenched) |
Nitroaromatic compounds, including this compound, possess the ability to release nitric oxide (NO) upon UV irradiation. ucl.ac.uk This property is of great interest for photodynamic therapy and controlled drug delivery, where NO's physiological effects can be triggered with high spatiotemporal precision. ucl.ac.uk
Theoretical studies on nitrobenzene (B124822) derivatives with extended π-conjugation, a structure analogous to nitrostilbene, have elucidated the likely mechanism. The process is believed to proceed as follows:
Photoexcitation: The molecule absorbs a photon, promoting it to an excited singlet state.
Intersystem Crossing: The molecule transitions from the singlet state to a triplet state, specifically the triplet 3(ππ*) minimum. ucl.ac.uk
Structural Rearrangement: From this triplet state, the molecule overcomes an energy barrier to reach a reactive singlet-triplet crossing (STC) region. ucl.ac.uk This critical step involves a significant structural change, leading to the formation of an oxaziridine-like intermediate. ucl.ac.uk
NO Release: The system then evolves from this intermediate geometry back to the ground state, resulting in the cleavage of the C-N bond and the release of a nitric oxide radical (•NO).
The efficiency of this photorelease is highly dependent on the molecular structure, particularly the degree of conjugation and the presence of other substituents on the aromatic rings. ucl.ac.uk
Polymer Chemistry and Photopolymerization
This compound and its derivatives offer unique functionalities for the synthesis and modification of polymers, acting as key components in light-initiated reactions and photosensitive materials.
Nitrostilbene derivatives can function as photoinitiators, which are molecules that generate reactive species (such as free radicals) upon light absorption to initiate a polymerization chain reaction. sigmaaldrich.com Their effectiveness often stems from their donor-π-acceptor (D-π-A) electronic structure.
Research on ditopic alkoxy-nitrostilbenes has highlighted their capability as two-photon photoinitiators (2PI). researchgate.net Two-photon polymerization is a high-resolution 3D printing technique that allows for the fabrication of complex micro- and nanostructures. nih.gov In this process, the initiator molecule simultaneously absorbs two photons, a low-probability event that occurs only at the focal point of a high-intensity laser. This provides true three-dimensional control over the polymerization process. The D-π-A design of nitrostilbenes enhances their two-photon absorption cross-section, making them efficient initiators for such advanced applications. researchgate.netnih.gov Upon excitation, these molecules can generate radicals either through unimolecular cleavage (Type I) or by reacting with a co-initiator (Type II), which then start the polymerization of monomers like acrylates. sigmaaldrich.comnih.gov
This compound units can be chemically incorporated into polymer networks to create photosensitive or functional materials. A prominent example is the creation of organic-inorganic hybrid materials by covalently bonding nitrostilbene chromophores to a silica (B1680970) matrix. acs.org
In this approach, functionalized nitrostilbenes (e.g., with amino or diol groups) are reacted with a silane (B1218182) coupling agent, such as 3-isocyanatopropyltriethoxysilane. acs.org The resulting molecule, which now contains both the nitrostilbene chromophore and reactive trialkoxysilane groups, is then subjected to a sol-gel process with a silica precursor like tetraethoxysilane (TEOS). acs.org This procedure results in a rigid and chemically stable xerogel where the nitrostilbene units are covalently integrated into the inorganic silica network. acs.org These "Class II" hybrid materials retain the photoactive properties of the chromophore, and their optical characteristics, such as color (solvatochromism), can be influenced by the surrounding matrix. acs.org Such materials are promising for applications in pigments, optical sensors, and nonlinear optical devices.
Precursors and Building Blocks in Organic Synthesis
The chemical scaffold of this compound, characterized by the presence of a nitro group and a stilbene backbone, renders it a versatile precursor in the field of organic synthesis. The electron-withdrawing nature of the nitro group, combined with the reactive carbon-carbon double bond of the stilbene moiety, provides multiple avenues for chemical transformation. This section explores the utility of this compound as a foundational molecule for constructing more complex chemical architectures, specifically focusing on its role in the synthesis of nitrogen-containing heterocycles and its derivatization for the development of functional materials.
Synthesis of Nitrogen-Containing Heterocycles
The transformation of this compound into various nitrogen-containing heterocyclic compounds is a significant application of this molecule in synthetic chemistry. The nitro group serves as a key functional handle that can be readily converted into other nitrogen-based functionalities, such as amino or nitroso groups, which can then participate in intramolecular cyclization reactions to form heterocyclic rings.
One of the most prominent applications is the synthesis of indoles . The reductive cyclization of ortho-nitrostilbenes is a well-established method for forming the indole (B1671886) ring system. In the case of this compound, which is an isomer of o-nitrostilbene, similar reductive cyclization strategies can be employed, often leading to the formation of 2-phenylindoles. A notable method for this transformation is the Cadogan-Sundberg indole synthesis . bohrium.comwikipedia.org This reaction typically involves the deoxygenation of the nitro group using a trivalent phosphorus reagent, such as triethyl phosphite. The process is believed to proceed through a nitrene intermediate, which then undergoes cyclization onto the stilbene double bond to form the indole ring. bohrium.comacs.org Isotopic labeling studies have confirmed that the oxygen atom in any N-alkoxyindole byproducts originates from the nitro group of the starting nitrostilbene. bohrium.com Palladium-catalyzed reductive cyclization reactions, using carbon monoxide as the reductant, have also been effectively utilized to convert o-nitrostilbenes to indoles, a process that can be adapted for this compound derivatives. researchgate.netuic.edunih.gov
The following table summarizes a typical reductive cyclization approach for a nitrostilbene derivative:
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| o-Nitrostilbene | Pd(OAc)₂, 1,10-phenanthroline, CO | 2-Phenylindole | High | researchgate.net |
| 2-Nitrostyrene | P(OEt)₃ | Indole | - | wikipedia.org |
| 1,4-Dialkenyl-2,3-dinitrobenzene | Pd catalyst, CO | 1H,8H-Pyrrolo[3,2-g]indole | Good | nih.gov |
| 2-Nitro-olefin | Fe/HCl | 2-Hydroxy-3-phenylquinoline | 75 | ikm.org.my |
Beyond indoles, the fundamental reactivity of the nitro-stilbene system suggests potential for the synthesis of other heterocycles. For instance, the synthesis of quinolines can be achieved from related nitroaromatic precursors. A mild and efficient one-pot synthesis of 2-hydroxy-3-phenylquinoline derivatives has been demonstrated through the chemo-selective reaction of substituted o-nitrobenzaldehydes and ethyl-2-phenylacetate using an iron/hydrochloric acid system. ikm.org.my This suggests that with appropriate modifications, this compound could serve as a building block for substituted quinoline (B57606) systems.
Derivatization for Functional Materials
The unique electronic and structural characteristics of the this compound framework make it an attractive scaffold for the design and synthesis of advanced functional materials. By introducing various functional groups onto the stilbene backbone, researchers can tune the molecule's photophysical and electronic properties for specific applications, most notably in the field of nonlinear optics (NLO).
The development of materials with significant second-harmonic generation (SHG) capabilities is a key area of research. Nitrostilbene derivatives are particularly promising for NLO applications due to their large second-order polarizability, which arises from the push-pull electronic nature of the molecule—the nitro group acting as an electron acceptor and other substituents acting as electron donors. rsc.org The non-centrosymmetric arrangement of these chromophores in the solid state is crucial for achieving high SHG activity. rsc.org
Research has shown that strategic substitution on the nitrostilbene core can dramatically enhance NLO properties. For example, a series of highly polar stilbene derivatives have been synthesized and their SHG efficiency evaluated. rsc.org The introduction of electron-donating and other functional groups can lead to materials with NLO activity many times that of standard reference materials like urea. rsc.org
The table below presents data on the SHG efficiency of various nitrostilbene derivatives, highlighting the impact of substitution on their NLO properties.
| Compound | Key Substituents | SHG Intensity (vs. Urea) | Reference |
| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (non-centrosymmetric polymorph) | -Cl, -OCH₃, -NO₂ | >32 | rsc.org |
| 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene | -Br, -OH, -NO₂ | 0.04 | rsc.org |
| 4-dimethylamino-4′-nitrostilbene | -N(CH₃)₂, -NO₂ | - | rsc.org |
These findings underscore the importance of this compound as a modifiable platform. The synthesis of these derivatives often involves standard organic reactions such as the Horner-Wadsworth-Emmons reaction to construct the stilbene backbone, followed by functional group manipulations. rsc.org The reduction of the nitro group to an amine is another common derivatization, creating 3-aminostilbene derivatives which can then be further functionalized. While less common, the incorporation of nitrostilbene units into polymer backbones has been explored for creating materials with specific electronic or optical properties. mdpi.comnih.govtue.nlchemrxiv.org
Future Research Directions and Emerging Trends
Novel Synthetic Strategies for Complex 3-Nitrostilbene Architectures
The synthesis of this compound derivatives with intricate architectures remains a key area for future exploration. Current research indicates a move towards more stereoselective and asymmetric synthetic routes to control the precise spatial arrangement of substituents, which is crucial for tailoring material properties. For instance, advancements in catalytic methods, such as organocatalysis or transition-metal-catalyzed cross-coupling reactions, could enable the efficient construction of complex this compound frameworks with specific stereochemistry and functional group placement. The development of one-pot or cascade reactions that minimize purification steps and maximize atom economy will also be a significant trend, leading to more sustainable and efficient synthesis of highly functionalized 3-nitrostilbenes.
Advanced Spectroscopic Techniques for Real-time Mechanistic Probes
Understanding the dynamic behavior and reaction mechanisms of 3-nitrostilbenes requires the application of advanced spectroscopic techniques. Future research will likely leverage time-resolved spectroscopy, such as transient absorption spectroscopy and time-resolved fluorescence, to probe ultrafast photophysical processes, including photoisomerization, charge transfer, and intersystem crossing in real-time. Techniques like surface-enhanced Raman spectroscopy (SERS) or tip-enhanced Raman spectroscopy (TERS) could provide high-resolution insights into molecular interactions and reaction intermediates when 3-nitrostilbenes are immobilized on surfaces or confined within nanostructures. The integration of vibrational spectroscopies with computational modeling will further enhance the ability to interpret complex mechanistic pathways.
Rational Design of Next-Generation Functional Materials with this compound Units
The incorporation of this compound units into functional materials is a rapidly expanding area. Future research will focus on the rational design of novel materials for applications in optoelectronics, photonics, and sensing. This includes developing organic semiconductors with tailored charge transport properties by strategically modifying the stilbene (B7821643) backbone and substituents. For example, studies on 3-methyl-4-methoxy-4′-nitrostilbene (MMONS) have shown its potential in nonlinear optical (NLO) applications due to its efficient second harmonic generation (SHG) researchgate.netrsc.orgoptica.org. Future work could explore new stilbene derivatives for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. Furthermore, the development of fluorescent probes based on the 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) scaffold for real-time monitoring of polymerization processes researchgate.netacs.org highlights the potential for designing highly sensitive and specific sensor materials.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
The inherent molecular structure of 3-nitrostilbenes, with their extended π-conjugation and polar nitro group, makes them attractive candidates for supramolecular chemistry and self-assembly. Future research will delve into designing this compound derivatives that can self-assemble into ordered structures, such as liquid crystals researchgate.net, micro-prisms rsc.org, or thin films. Understanding the intermolecular interactions, such as π–π stacking and hydrogen bonding, will be crucial for controlling the self-assembly process and achieving desired material properties. The exploration of 3-nitrostilbenes in host-guest chemistry or as building blocks for metal-organic frameworks (MOFs) could also lead to novel functional materials with applications in catalysis, gas storage, or sensing.
Synergistic Integration of Experimental and Computational Methodologies
The future of this compound research will be heavily reliant on the synergistic integration of experimental and computational methodologies. Density Functional Theory (DFT) and time-dependent DFT (TDDFT) calculations are already playing a vital role in predicting molecular properties, reaction pathways, and spectroscopic signatures researchgate.netacs.orgnih.govaip.orgtandfonline.comikm.org.myaip.org. Advanced computational techniques, such as multi-state n-electron valence state second order perturbation theory (MS-NEVPT2), are being employed to elucidate complex photorelaxation pathways nih.gov. Future research will focus on developing more accurate predictive models for synthesis design, material performance, and mechanistic understanding. This includes employing machine learning algorithms trained on experimental and computational data to accelerate the discovery of new this compound derivatives with optimized properties.
Compound List:
this compound
4-(N,N-dimethylamino)-4′-nitrostilbene (DANS)
3-methyl-4-methoxy-4′-nitrostilbene (MMONS)
4-amino-4′-nitrostilbene
4-chloro-4′-nitrostilbene
4,4′-dinitrostilbene
2-chloro-3,4-dimethoxy-4′-nitrostilbene
5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene
3-nitrobenzoic acid
3,5-dinitrobenzoic acid
4,4′-dinitrobibenzyl
4-nitrostyrylbenzene
4-nitrophenylacetic acid
Q & A
Q. What strategies can optimize the regioselectivity in synthesizing this compound derivatives?
- Methodological Answer : Regioselectivity in electrophilic substitution can be enhanced using directing groups (e.g., meta-directing nitro groups) and solvent effects. For example, polar aprotic solvents (DMF) favor para-substitution in stilbene systems. Computational modeling (DFT) predicts transition-state stability, guiding experimental design . Validate outcomes with X-ray crystallography and comparative reaction kinetics .
如何构建实证分析文章中第三章研究假设与数据来源及模型设计02:36
Q. How can computational methods predict the photophysical behavior of this compound for applications in optoelectronics?
- Methodological Answer : Time-dependent DFT (TD-DFT) simulations correlate HOMO-LUMO gaps with experimental UV-Vis absorption maxima. Solvent effects are modeled using COSMO-RS. Validate predictions with transient absorption spectroscopy and fluorescence quantum yield measurements. Document software parameters (basis sets, convergence criteria) to ensure reproducibility .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for reproducibility studies?
- Methodological Answer : Implement factorial design (DoE) to isolate critical variables (temperature, catalyst loading). Use in-situ monitoring (ReactIR) to track reaction progress. For multi-laboratory reproducibility, standardize protocols (e.g., IUPAC guidelines) and share raw data/open-source workflows . Publish full experimental details in supplementary materials, including failure cases .
Data Contradiction and Validation
Q. What statistical approaches reconcile conflicting bioactivity data for this compound in pharmacological studies?
- Methodological Answer : Apply meta-analysis frameworks (Cochrane criteria) to aggregate data, assessing heterogeneity via I² statistics. Outlier detection (Grubbs' test) identifies anomalous datasets. Validate cytotoxicity assays using positive/negative controls and blinded replicates. Report confidence intervals and effect sizes to contextualize discrepancies .
Methodological Best Practices
- Literature Reviews : Conduct scoping reviews to map synthesis pathways and toxicity data gaps, distinguishing primary sources (e.g., peer-reviewed journals) from secondary compilations .
- Ethical Reporting : Disclose all data exclusions, instrument calibration details, and sample size justifications in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
